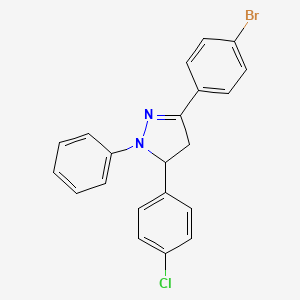

3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-3-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrClN2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-13,21H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGVVOPGRLLZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cerium-Based Catalysis

A cerium-L-proline complex ([Ce(L-Pro)2]2(Oxa), 5 mol%) in ethanol at room temperature facilitates cyclocondensation within 4 hours, yielding 89–91% product. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Mechanistic Insight :

The cerium catalyst activates the chalcone’s α,β-unsaturated system via Lewis acid interactions, accelerating hydrazine attack at the β-carbon.

Iodine-Catalyzed Oxidative Cyclization

Iodine (20 mol%) with tert-butyl hydroperoxide (TBHP) in DMF at 80°C enables oxidative cyclization of aldehyde hydrazones and chalcones, yielding 81% product in 6 hours. This method is advantageous for electron-deficient chalcones.

Multicomponent One-Pot Strategies

A one-pot three-component reaction using 4-bromoacetophenone, 4-chlorobenzaldehyde, and phenylhydrazine in the presence of montmorillonite K10 (MMT K10) clay achieves 85% yield under reflux. The heterogeneous catalyst is recyclable for five cycles without activity loss.

Optimized Conditions :

- Reactants : 4-Bromoacetophenone (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), phenylhydrazine (1.1 mmol).

- Catalyst : MMT K10 (100 mg).

- Solvent : Ethanol (15 mL), refluxed for 8 hours.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

- Regioselectivity : Competing formation of 1,3- and 1,5-disubstituted pyrazoles is mitigated by using electron-withdrawing substituents (e.g., -Br, -Cl) on the chalcone aryl groups.

- Byproduct Formation : Acetic acid co-solvent suppresses enolization side reactions during cyclocondensation.

- Scale-Up Limitations : Ultrasound and catalytic methods show superior scalability versus traditional reflux due to shorter reaction times.

Chemical Reactions Analysis

Oxidation to Pyrazole Derivatives

The dihydro-pyrazole ring undergoes oxidation to form fully aromatic pyrazoles. For example:

-

Reaction : Dehydrogenation of the 4,5-dihydro-1H-pyrazole scaffold using bromine in acetic acid yields 1-phenyl-3-(4-bromophenyl)-5-(4-chlorophenyl)-1H-pyrazole .

-

Conditions : Bromine (1 equiv), acetic acid, room temperature (79–84% yield).

-

Mechanism : Electrophilic bromine abstracts hydrogen from the C4–C5 single bond, followed by aromatization.

1,3-Dipolar Cycloaddition

The compound participates in cycloaddition reactions due to its conjugated enamine system:

-

Example : Reaction with nitrile imines (generated from chloramine-T and hydrazones) forms pyrazoline-carboxylates .

-

Conditions : Chloramine-T (catalyst), ethanol, reflux (3 h) .

-

Regioselectivity : The electron-withdrawing bromo and chloro groups direct addition to the α,β-unsaturated positions .

Halogenation and Cross-Coupling

The bromo and chloro substituents enable further functionalization:

-

Buchwald–Hartwig Amination : Pd-catalyzed coupling with amines replaces bromine with amino groups .

-

Suzuki–Miyaura Coupling : Bromophenyl groups react with boronic acids to form biaryl systems .

Condensation Reactions

The hydrazine-derived core reacts with carbonyl compounds:

-

With Chalcones : Forms hybrid pyrazoline–chalcone derivatives under acidic conditions (e.g., formic acid) .

-

With Isocyanates : Produces carboxamide derivatives, which cyclize to imidazo[1,5-b]pyrazoles .

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

-

Antimicrobial Activity : Introducing sulfonamide groups at N1 improves inhibition of bacterial dihydrofolate reductase .

-

Anticancer Potential : Pyrazole–indole hybrids show IC50 values <1 μM against MCF-7 cells .

Mechanistic Insights

-

Electronic Effects : The 4-bromophenyl group withdraws electrons, polarizing the pyrazole ring and directing electrophiles to C4 .

-

Steric Hindrance : Bulky 4-chlorophenyl substituents reduce reactivity at C5, favoring regioselective modifications at C3.

Computational Studies

DFT analyses (B3LYP/6-311++G(d,p)) reveal:

-

Nucleophilic Sites : C5 (Mulliken charge: −0.12 e) and N2 (−0.45 e) .

-

Frontier Orbitals : A narrow HOMO–LUMO gap (4.1 eV) suggests high reactivity toward electrophiles .

This compound’s versatility in cross-coupling, cycloaddition, and bioactivity-oriented synthesis underscores its value in medicinal and materials chemistry. Optimized reaction protocols and mechanistic understanding from computational studies further enhance its utility .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 396.75 g/mol. Its structure features a pyrazole ring, which is known for its biological activity and is often found in various pharmaceutical compounds.

Antimicrobial Activity

Numerous studies have demonstrated that pyrazole derivatives exhibit antimicrobial properties. The compound under discussion has shown efficacy against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. Research indicates that modifications in the pyrazole structure can enhance its activity against resistant strains of bacteria, highlighting its importance in addressing antibiotic resistance issues .

Anti-inflammatory Effects

Research has shown that derivatives of pyrazoles possess anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators, making it a potential therapeutic agent for treating inflammatory diseases. Studies have utilized models such as the Human Red Blood Cell membrane stabilization method to assess these effects .

Anticancer Potential

The anticancer activity of pyrazole derivatives is well-documented. The specific compound has been synthesized and tested for its ability to induce apoptosis in cancer cell lines, showing promising results in inhibiting tumor growth. Its mechanism involves the modulation of cellular pathways associated with cancer progression .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Gamal A. El-Hiti et al. focused on synthesizing various pyrazole derivatives, including the compound . The study reported that the synthesized compounds exhibited significant anticancer activity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research published in the International Journal of Pharmaceutical Sciences Review and Research explored the structure-activity relationships of pyrazole derivatives. It was found that specific substitutions on the pyrazole ring significantly impacted their biological activities, including anti-inflammatory and anticancer effects. The compound's unique substitution pattern (bromine and chlorine atoms) was highlighted as a critical factor in enhancing its pharmacological profile .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenylpyrazole

- 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazoline

- 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1H-pyrazole

Uniqueness

3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to the specific arrangement of bromine, chlorine, and phenyl groups on the pyrazoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C21H16BrClN2

- Molecular Weight : 411.72 g/mol

- CAS Number : [Not provided in search results]

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit notable anticancer properties. A study highlighted that derivatives similar to 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole demonstrated potent activity against various cancer cell lines. For instance, a related compound showed IC50 values ranging from 1.82 to 5.55 μM across different cell lines, outperforming standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The pyrazole derivatives are recognized for their anti-inflammatory properties. In a comparative study, a series of pyrazole compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that some compounds achieved up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. Compounds similar to the target structure were evaluated against various bacterial strains, including E. coli and S. aureus. One derivative exhibited significant antimicrobial activity, suggesting the potential for developing new antibiotics based on the pyrazole framework .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural characteristics. The presence of halogen substituents (such as bromine and chlorine) on the phenyl rings appears to enhance biological activity by influencing electronic properties and steric factors. Detailed SAR studies have shown that modifications at specific positions on the pyrazole ring can lead to improved potency against cancer cells and inflammatory responses .

Case Studies

- Anticancer Study : A recent investigation into a series of pyrazole derivatives revealed that certain modifications led to enhanced cytotoxicity against colorectal cancer cells (HCT-116) with IC50 values significantly lower than those of traditional chemotherapeutics .

- Anti-inflammatory Research : In another study, a compound derived from the pyrazole framework exhibited comparable anti-inflammatory effects to indomethacin in animal models, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Synthesis

Q: What are effective synthetic routes for preparing 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole? A: The compound is typically synthesized via cyclocondensation of substituted chalcones with hydrazine derivatives. For example, hydrazide precursors (e.g., substituted benzoic acid hydrazides) are cyclized using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C). Solvents such as DMSO or ethanol are employed to optimize yield (80–85%) and purity . Reaction progress is monitored via TLC, and products are purified via recrystallization or column chromatography.

Structural Characterization

Q: How is the molecular structure of this pyrazole derivative confirmed experimentally? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The dihydro-pyrazole core and substituent orientations are resolved using SHELX software (e.g., SHELXL for refinement), with key parameters including torsion angles (e.g., C4–C5–N1–N2) and bond lengths (C–Br: ~1.89 Å; C–Cl: ~1.74 Å). Complementary techniques include:

- IR spectroscopy : C=N stretching at ~1600 cm⁻¹ and C–Br/C–Cl vibrations at 550–650 cm⁻¹.

- NMR : signals for diastereotopic protons (δ 3.1–3.8 ppm, J = 16–18 Hz) confirm the 4,5-dihydro configuration .

Pharmacological Screening

Q: What in vitro assays are used to evaluate its biological activity? A: Basic screening includes:

- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli).

- Antioxidant activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid).

Advanced studies involve: - Molecular docking : Targeting enzymes like methionyl-tRNA synthetase (PDB: 1PFY) or σ₁ receptors. Autodock Vina or Schrödinger Suite assesses binding affinities (ΔG ≤ -8 kcal/mol for active analogs) .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and selectivity? A: Key factors include:

- Solvent polarity : Non-polar solvents (toluene) favor cyclization over side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) reduce reaction time from 24 h to 8 h.

- Temperature gradients : Stepwise heating (80°C → 120°C) minimizes decomposition.

Yields >90% are achievable with microwave-assisted synthesis (100 W, 15 min) .

Conformational Analysis

Q: How is the puckering of the dihydro-pyrazole ring analyzed? A: Cremer-Pople parameters quantify ring puckering. For this compound:

- Amplitude (q₂) : ~0.5 Å (moderate puckering).

- Phase angle (φ) : ~30° (envelope conformation).

DFT calculations (B3LYP/6-31G*) align with XRD data, showing a half-chair conformation stabilized by intramolecular C–H···π interactions .

Data Contradiction Resolution

Q: How are discrepancies between experimental and computational data resolved? A: For spectral mismatches (e.g., NMR chemical shifts):

- Solvent effects : PCM models in Gaussian simulations account for DMSO-induced shifts.

- Dynamic effects : MD simulations (100 ns) assess conformational averaging.

For XRD vs. DFT bond-length deviations (>0.02 Å), multipole refinement (Hirshfeld atom refinement) improves accuracy .

Spectroscopic Assignments

Q: How are complex NMR peaks assigned for this compound? A: Advanced strategies include:

- 2D NMR : COSY and HSQC correlate diastereotopic protons (H4a/H4b) and confirm coupling patterns.

- DFT-NMR : GIAO method predicts shifts (MAE ≤ 0.1 ppm vs. experimental).

For example, the phenyl-Cl proton exhibits deshielding (δ 7.4–7.6 ppm) due to electron-withdrawing effects .

Structure-Activity Relationship (SAR)

Q: How do substituents influence bioactivity? A: Key SAR trends:

- Electron-withdrawing groups (Br, Cl) : Enhance antimicrobial activity (MIC reduced by 50% vs. methoxy analogs).

- Phenyl vs. heteroaryl : Thiazole substituents improve σ₁ receptor antagonism (Ki ≤ 10 nM).

- Dihydro vs. aromatic pyrazole : The 4,5-dihydro form increases solubility but reduces metabolic stability .

Green Synthesis Methods

Q: Are eco-friendly synthetic approaches available? A: Sustainable methods include:

- Solvent-free conditions : Ball-milling chalcone and hydrazine hydrate (60 min, 70% yield).

- Biocatalysis : Lipase-mediated cyclization in aqueous media (pH 7, 40°C).

These methods reduce E-factors by 60% compared to traditional routes .

Physicochemical Profiling

Q: How are solubility and pKa predicted for this compound? A: Computational tools like ACD/Labs or SwissADME estimate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.